4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One
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Overview
Description
4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[56]Dodecan-3-One is a complex organic compound that features a unique spirocyclic structure incorporating a thiophene ring Thiophene derivatives are known for their significant roles in various fields, including pharmaceuticals, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One typically involves multistep organic reactions. One common approach is the condensation reaction, which includes the formation of the spirocyclic structure through cyclization reactions. The Gewald reaction, a well-known method for synthesizing thiophene derivatives, can be employed to introduce the thiophene ring . This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the thiophene ring .
Scientific Research Applications
4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials with unique electronic properties.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Mechanism of Action
The mechanism of action of 4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One involves its interaction with specific molecular targets and pathways. The thiophene ring’s electronic properties allow it to participate in various biochemical processes, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies on its molecular interactions and effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
Benzothiophene: Contains a fused benzene and thiophene ring.
Dithiazepine: Features a seven-membered ring with sulfur and nitrogen atoms.
Uniqueness
4-(Thiophen-3-Yl)-1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-3-One is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This uniqueness can lead to specific interactions in biological systems and novel applications in materials science .
Properties
IUPAC Name |
4-thiophen-3-yl-1,11-dioxa-4,8-diazaspiro[5.6]dodecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c15-11-5-17-12(7-13-2-3-16-9-12)8-14(11)10-1-4-18-6-10/h1,4,6,13H,2-3,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGVYLBUROPBNFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2(CN1)CN(C(=O)CO2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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